(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 1217637-32-5
Cat. No.: VC3847645
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217637-32-5 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | (2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1 |
| Standard InChI Key | ZLTRKDHDWPBJPO-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is , with a molecular weight of 330.4 g/mol. The IUPAC name, (2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, reflects its stereochemistry and substituents. The Boc group at the N1 position enhances solubility in organic solvents and stabilizes the compound during synthetic reactions, while the 3-cyanobenzyl moiety introduces aromaticity and potential hydrogen-bonding interactions .
The compound’s stereochemistry is critical for its biological activity. X-ray crystallography studies of analogous pyrrolidine derivatives reveal that the (S)-configuration at C2 induces a specific spatial arrangement, enabling selective interactions with enzymatic active sites. The 3-cyanobenzyl group’s meta-substitution pattern distinguishes it from para- and ortho-substituted analogs, influencing its electronic properties and metabolic stability .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1217698-68-4 (4-cyanobenzyl analog) |
| IUPAC Name | (2S)-2-[(3-cyanophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid |
| Stereochemistry | (S)-configuration at C2 |
Synthesis and Manufacturing
The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves a multi-step sequence starting from commercially available pyrrolidine precursors. A representative pathway includes:
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Boc Protection: The primary amine of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield 1-(tert-butoxycarbonyl)pyrrolidine.
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Alkylation: Introduction of the 3-cyanobenzyl group via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry at C2 .
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Carboxylic Acid Formation: Oxidation of a hydroxymethyl intermediate or hydrolysis of a nitrile group to install the carboxylic acid functionality .
Key challenges include maintaining enantiomeric purity during alkylation and optimizing reaction yields. Chromatographic purification and recrystallization are often employed to isolate the desired (S)-enantiomer. Industrial-scale production requires careful control of temperature and solvent selection to prevent racemization, with tetrahydrofuran (THF) and dichloromethane (DCM) being preferred solvents.
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water (<1 mg/mL). Its logP value of 2.1 (predicted) suggests moderate lipophilicity, favorable for crossing biological membranes . Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with crystalline stability imparted by the Boc group.
Spectroscopic characterization includes:
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NMR (400 MHz, CDCl): δ 1.41 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine), 3.65 (d, 2H, CH-benzyl), 7.40–7.60 (m, 4H, aromatic).
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IR (KBr): 1745 cm (C=O, Boc), 1680 cm (C=O, carboxylic acid), 2230 cm (C≡N) .
Applications in Pharmaceutical Research
(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves as a key intermediate in synthesizing protease inhibitors and antiviral agents. For example, it has been utilized in the development of:
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HCV NS3/4A Protease Inhibitors: The cyanobenzyl group mimics the natural substrate’s phenylalanine side chain, enabling competitive inhibition.
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SARS-CoV-2 Main Protease (M) Inhibitors: Molecular docking studies suggest the carboxylic acid forms hydrogen bonds with catalytic residues His41 and Cys145 .
Additionally, the compound’s chiral center is leveraged in asymmetric catalysis to produce enantiomerically pure β-amino acids, which are integral to peptidomimetic drug design .
Biological Activity and Mechanism
In vitro studies of structurally related pyrrolidine derivatives demonstrate potent inhibitory activity against serine and cysteine proteases, with IC values ranging from 50–200 nM. The 3-cyanobenzyl substituent enhances binding affinity by engaging in π-π interactions with aromatic residues in the enzyme’s active site . Metabolic stability assays indicate that the Boc group reduces hepatic clearance by 40% compared to unprotected analogs, prolonging half-life in preclinical models.
Comparative Analysis with Structural Analogs
Substitution patterns on the benzyl group significantly influence pharmacological properties:
| Analog | Substituent Position | IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Cyanobenzyl | Ortho | 320 | 0.8 |
| 3-Cyanobenzyl (This Compound) | Meta | 150 | 1.2 |
| 4-Cyanobenzyl | Para | 180 | 1.0 |
The meta-substituted derivative exhibits superior enzyme affinity and solubility compared to ortho- and para-substituted analogs, likely due to reduced steric hindrance and optimized dipole interactions .
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